N-terminally acetylated Leu-enkephalin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

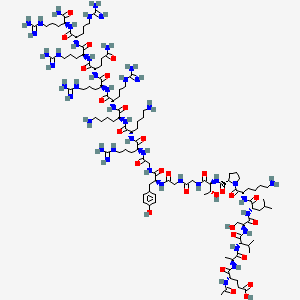

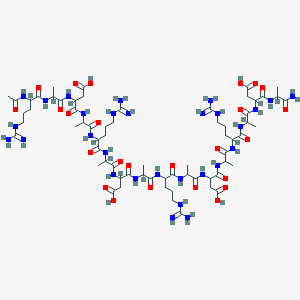

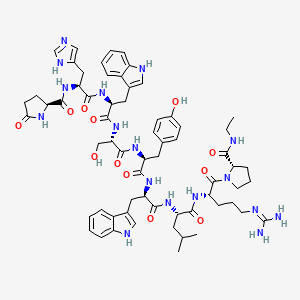

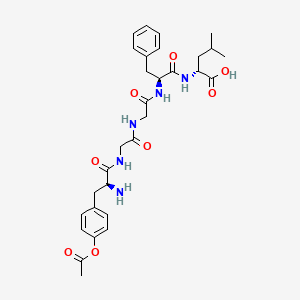

N-terminally acetylated Leu-enkephalin is the N-terminally acetylated form of Leu-enkephalin. Leu-enkephalin is a five amino acid endogenous peptide that acts as an agonist at opioid receptors.

科学的研究の応用

Enhanced Proteolytic Stability

N-terminally acetylated Leu-enkephalin shows a significant increase in proteolytic stability, as evidenced by its resistance to hydrolysis by aminopeptidase M. Studies using high-performance liquid chromatography and mass spectrometry reveal that less than 10% of acetylated Leu-enkephalin is hydrolyzed after 30 minutes, and only a maximum of 54% is hydrolyzed after 8 hours, highlighting its enhanced stability compared to non-acetylated forms (Jayawardene & Dass, 1999).

Neurotransmission and Pain Modulation

Leu-enkephalin plays a role as an opioid peptide modulating nociception in the spinal cord. Its role in both pre- and postsynaptic interactions has been explored. Ultrastructural localization studies in the monkey dorsal horn suggest that neurons containing Leu-enkephalin may modulate nociception directly by synapsing with spinothalamic tract cells and interacting with primary afferent terminals (Aronin et al., 1981).

Structural Studies and Opiate Receptor Affinity

Research has focused on understanding the structural behavior of Leu-enkephalin and its interaction with opiate receptors. NMR studies have contributed to understanding the conformational behavior of Leu-enkephalin, which is crucial for its interaction with receptors. These studies aid in understanding the structure-activity relationship of this peptide (Garbay‐Jaureguiberry et al., 1977).

Role in Oxidative Processes

Enkephalins, including Leu-enkephalin, interact with reactive oxygen species. This interaction leads to the formation of opiomelanin pigments, suggesting a possible route for opiomelanin synthesis without enzyme intervention. This highlights an additional role of enkephalins in oxidative processes within the body (Fontana et al., 2001).

Drug Delivery and Stability Enhancement

Research into prodrugs of Leu-enkephalin, such as the synthesis of 4-imidazolidinone prodrugs, aims to enhance the stability and delivery of Leu-enkephalin. These prodrugs show promise in providing global stabilization against degradation at the blood-brain barrier and in plasma, potentially making them suitable for intravenous delivery to target areas like the brain (Bak et al., 1999).

特性

製品名 |

N-terminally acetylated Leu-enkephalin |

|---|---|

分子式 |

C₃₀H₃₉N₅O₈ |

分子量 |

597.66 |

配列 |

One Letter Code: Ac-LYGGLFDL-COOH |

同義語 |

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。